molecular formula C13H15FN2O3 B1453588 N-cyclohexyl-2-fluoro-4-nitrobenzamide CAS No. 1378454-77-3

N-cyclohexyl-2-fluoro-4-nitrobenzamide

Cat. No.: B1453588
CAS No.: 1378454-77-3
M. Wt: 266.27 g/mol
InChI Key: YTODDDOEPCOXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-fluoro-4-nitrobenzamide: is a chemical compound with the molecular formula C13H15FN2O3 . It is characterized by the presence of a cyclohexyl group, a fluorine atom, and a nitro group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-fluoro-4-nitrobenzamide typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Amidation: The formation of the amide bond by reacting the fluoronitrobenzene with cyclohexylamine.

The reaction conditions often involve the use of strong acids for nitration, fluorinating agents for fluorination, and coupling agents for amidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products

Scientific Research Applications

N-cyclohexyl-2-fluoro-4-nitrobenzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, while the cyclohexyl group influences its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-fluoro-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclohexyl-2-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTODDDOEPCOXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-fluoro-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-fluoro-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-fluoro-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-fluoro-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-fluoro-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-fluoro-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.